methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate: is a complex organic compound that features a unique combination of pyrazole, pyrazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core, which is then functionalized through a series of reactions to introduce the pyrazole and pyrazine groups. The sulfamoyl group is introduced via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: In biological research, methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it valuable for the development of new products and technologies .
Mechanism of Action
The mechanism of action of methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate
- 3-Sulfonyl amino-2-thiophenecarboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: Methyl 3-({[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-20-10(7-11(19-20)12-9-16-4-5-17-12)8-18-26(22,23)13-3-6-25-14(13)15(21)24-2/h3-7,9,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWBLNYROPNNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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